molecular formula C19H16O5 B2582837 (Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 859660-91-6

(Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2582837
CAS No.: 859660-91-6
M. Wt: 324.332
InChI Key: MIALRXAXGHESEN-NVMNQCDNSA-N
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Description

(Z)-2-(4-Methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative, a class of compounds known for their diverse biological activities and significance in medicinal chemistry research. This compound features a benzofuran-3-one core with a Z-configured exocyclic double bond, a structural motif confirmed by crystallographic data in closely related analogs . The 4-methoxybenzylidene substituent and the unique 2-oxopropoxy side chain at the 6-position make this molecule a valuable scaffold for developing new pharmacological tools. Aurones and benzofuranone derivatives are investigated for their broad spectrum of biological activities. Research on similar structures has indicated potential as anticancer agents , with studies showing that certain benzofuran derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines . Furthermore, analogous compounds have demonstrated antimicrobial properties against a range of pathogens and exhibit antioxidant activity by effectively scavenging free radicals, suggesting potential applications in mitigating oxidative stress . The specific 2-oxopropoxy chain on this molecule may influence its solubility, bioavailability, and interaction with biological targets, offering a point of differentiation for structure-activity relationship (SAR) studies. The molecular structure is characterized by a planar benzofuranone unit and a Z-configuration around the C=C double bond, which is typical for this class of compounds and can be critical for its biological function . The conjugated system allows this molecule to serve as a core structure for further chemical modifications. Researchers can utilize this compound in various chemical reactions, including nucleophilic additions to the α,β-unsaturated ketone system or further functionalization of the ether side chain . This product is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use. Researchers are encouraged to investigate the specific properties and activities of this compound thoroughly in their experimental systems.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(20)11-23-15-7-8-16-17(10-15)24-18(19(16)21)9-13-3-5-14(22-2)6-4-13/h3-10H,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIALRXAXGHESEN-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H17O4 and a molecular weight of 305.33 g/mol. Its structure consists of a benzofuran core with methoxy and oxopropoxy substituents, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • Research indicates that compounds similar to (Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders .
  • Anticancer Potential :
    • The compound has shown promise in preliminary studies as an anticancer agent. It may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzofuran have been studied for their ability to target specific cancer pathways .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of this compound can be attributed to its ability to modulate inflammatory mediators. Research into similar compounds suggests that they can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Pharmacological Investigations

  • Enzyme Inhibition :
    • Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound against various cell lines, including HepG2 liver cells. Results suggest favorable safety margins, making it a candidate for further pharmacological development .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in creating advanced materials for electronics and coatings .
  • Nanotechnology :
    • The compound can be utilized in the synthesis of nanoparticles or nanocomposites due to its ability to interact with metal ions and other substrates. This property can be exploited in drug delivery systems or as catalysts in chemical reactions .

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of various benzofuran derivatives, including this compound, using DPPH radical scavenging assays. Results showed a significant reduction in radical concentration, indicating strong antioxidant potential.
  • Cytotoxicity Assessment :
    • In vitro tests on HepG2 cells demonstrated that the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting it could be developed into a safe therapeutic agent for treating liver-related conditions.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone moiety (benzofuran-3-one core) enables:

Michael Additions

  • Nucleophiles (e.g., amines, thiols) attack the β-position of the enone system.

  • Example: Reaction with piperazine forms derivatives with enhanced solubility .

Cycloadditions

  • Diels-Alder reactivity with dienes under thermal conditions produces polycyclic structures .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the benzylidene group, yielding saturated analogs .

Methoxy Group Demethylation

  • Treatment with BBr₃ in DCM removes the methoxy group, generating a phenolic derivative .

  • This reaction modifies electronic properties, enhancing hydrogen-bonding capacity .

Halogenation

  • Bromination at the benzofuran core’s 5-position occurs via electrophilic substitution (Br₂/FeBr₃), creating analogs with altered bioactivity.

Oxidation and Degradation Pathways

  • The oxopropoxy side chain oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄).

  • Photodegradation studies suggest UV-induced cleavage of the benzylidene bond, forming benzofuran-3-one and 4-methoxybenzaldehyde.

Biological Activity-Driven Modifications

  • Enzymatic interactions : The compound inhibits SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an MM-GBSA binding energy of -33.582 kcal/mol, as shown in computational studies .

  • Structure-activity relationship (SAR) : Modifications to the oxopropoxy group (e.g., replacing -OCOCH₃ with -OCOCF₃) improve metabolic stability.

Stability Under Reaction Conditions

ConditionStabilityDegradation Products
Acidic (pH < 3)LowBenzofuran-3-one, 4-methoxybenzoic acid
Basic (pH > 10)ModerateRing-opened dicarboxylate
Thermal (>100°C)HighNo decomposition observed

Data synthesized from .

Key Research Findings

  • Catalytic asymmetric synthesis : Rh/chiral sulfur-olefin catalysts enable enantioselective formation of quaternary carbon centers in related benzofuranones .

  • Solvent effects : Reactions in dichloroethane (DCE) show 20% higher yields than in THF due to improved solubility of intermediates .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Aurone derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents (Position) Key Properties / Activities References
Target Compound 4-OCH₃ (C2), 2-oxopropoxy (C6) Potential Topoisomerase II inhibition
(Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one 4-CH₃ (C2), -OH (C6) Higher solubility (polar -OH group)
(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one 2,5-(OCH₃)₂ (C2), 2-oxoethoxy (C6) Marburg virus NP inhibitor (PC3 = 8.74%)
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) 3,4-(OCH₃)₂ (C2), -OH (C6) Melting point: 218.9–219.6°C; HRMS: 297.0768
(Z)-2-(Furan-2-ylmethylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one Furan (C2), 2-oxopropoxy (C6), -CH₃ (C7) XLogP3: 2.8; Anticancer activity (IC₅₀ < 100 nM)

Key Observations :

  • Substituent Position : Hydroxy groups at C6 (e.g., compound 6w) increase polarity and melting points (218.9–219.6°C vs. ~250°C for hydroxy-rich analogs) . The 2-oxopropoxy group in the target compound introduces a ketone, enhancing electrophilicity but reducing solubility compared to -OH.
  • Benzylidene Modifications : Methoxy groups at C4 (target compound) or C3/C4 (6w) improve stability and enzyme binding. Furan substituents () lower molecular weight (298.29 g/mol) but increase lipophilicity (XLogP3 = 2.8).
  • Biological Activity : The 2-oxopropoxy chain in the target compound may mimic ATP-binding motifs in kinases or Topoisomerase II, similar to Marburg virus inhibitors (PC3 = 8.74%) .
Physicochemical Properties
  • Solubility : Hydroxy groups (e.g., 6w: -OH at C6) improve water solubility, while methoxy/2-oxopropoxy groups enhance membrane permeability.
  • Melting Points: Polar substituents (e.g., -OH, -OCH₃) correlate with higher melting points (6x: 261.2–262.1°C) compared to non-polar analogs .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(4-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence Z/E isomer selectivity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Benzofuran Formation : Use heteroannulation or Claisen-Schmidt condensation to construct the benzofuran scaffold. For example, benzofurans can be synthesized via cyclization of phenolic precursors under acidic conditions .

Substituent Introduction : The 4-methoxybenzylidene group is introduced via Knoevenagel condensation between a benzofuran-3-one and 4-methoxybenzaldehyde. The 2-oxopropoxy side chain is added through nucleophilic substitution or esterification .

Isomer Control : Z/E selectivity depends on reaction temperature, solvent polarity, and catalyst. Polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) favor the Z-isomer due to kinetic control .

Q. Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Isomer Ratio (Z:E)Reference
Benzofuran coreHCl/EtOH, reflux68–75N/A
Knoevenagel4-Methoxybenzaldehyde, piperidine/EtOH, 25°C827:3
Oxopropoxy additionPropargyl bromide, K₂CO₃/acetone, 60°C74N/A

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming stereochemistry. The Z-isomer shows distinct olefinic proton coupling constants (J = 10–12 Hz) and deshielded carbonyl signals (δ 180–185 ppm) .
  • IR Spectroscopy : Confirms ester (C=O at 1720–1750 cm⁻¹) and conjugated ketone (1670–1700 cm⁻¹) functionalities .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 379.3) .

Advanced Research Questions

Q. How do structural modifications at the benzylidene and 2-oxopropoxy positions affect the compound's biological activity, and what SAR trends have been observed?

Methodological Answer:

  • Benzylidene Modifications : Electron-donating groups (e.g., 4-OCH₃) enhance antioxidant activity by stabilizing radical intermediates. Halogen substitutions (e.g., 4-Br) improve antimicrobial potency due to increased lipophilicity .
  • 2-Oxopropoxy Chain : Longer alkoxy chains reduce solubility but improve membrane permeability. The ketone group enables Schiff base formation with biological targets, enhancing enzyme inhibition .

Q. Table 2: Biological Activity Trends

SubstituentActivity (IC₅₀, μM)MechanismReference
4-OCH₃Antioxidant: 12.4Radical scavenging
4-BrAntibacterial: 8.2Membrane disruption
2-OxopropoxyAnticancer: 5.9Tubulin inhibition

Q. What challenges exist in scaling up the synthesis while maintaining stereochemical integrity, and what strategies address these?

Methodological Answer:

  • Challenges : Isomerization during prolonged heating, low yields in protic solvents, and purification difficulties due to similar Z/E isomer polarities .
  • Solutions :
    • Use flow chemistry to minimize thermal exposure .
    • Employ chiral catalysts (e.g., L-proline) to enhance Z-selectivity .
    • Optimize crystallization conditions (e.g., hexane/EtOAc) for isomer separation .

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets, and what validation is required?

Methodological Answer:

  • Docking Workflow :
    • Target Selection : Prioritize proteins like tubulin (anticancer) or DNA gyrase (antibacterial) .
    • Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (e.g., B3LYP/6-31G*) .
    • Validation : Compare docking scores (e.g., Glide score < -8 kcal/mol) with experimental IC₅₀ values. MD simulations (>100 ns) assess binding stability .

Q. Table 3: Docking vs. Experimental Results

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (μM)Reference
Tubulin β-chain-9.25.9
DNA Gyrase B-7.88.2

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